molecular formula C62H96B2O4S4 B572514 2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1221254-05-2

2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B572514
CAS No.: 1221254-05-2
M. Wt: 1055.306
InChI Key: OYNKXAWHHLJVGD-UHFFFAOYSA-N
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Description

The compound “2,2’-(4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)” is a complex organic molecule with the molecular formula C62H96B2O4S4 . It contains multiple functional groups, including thiophene rings, a benzo dithiophene core, and boronate ester groups .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of atoms. Unfortunately, the generation of a 3D conformer is not possible due to the large number of atoms, unsupported elements in MMFF94s, and high flexibility .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 1055.31 g/mol . Additional physical and chemical properties are not provided in the search results.

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of organic semiconducting materials , suggesting that its targets could be related to electronic devices rather than biological systems.

Mode of Action

The mode of action of this compound is likely related to its electronic properties. As a component of organic semiconducting materials, it may contribute to the conductivity and other electronic characteristics of these materials .

Biochemical Pathways

Instead, it may influence the properties of materials in which it is incorporated, such as their conductivity .

Result of Action

The result of this compound’s action would be determined by its role in the material in which it is incorporated. For example, in an organic semiconductor, it may contribute to the material’s electronic properties .

Properties

IUPAC Name

2-[4,8-bis(3,5-dioctylthiophen-2-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-f][1]benzothiol-6-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H96B2O4S4/c1-13-17-21-25-29-33-37-45-41-47(39-35-31-27-23-19-15-3)69-55(45)53-49-43-51(63-65-59(5,6)60(7,8)66-63)72-58(49)54(50-44-52(71-57(50)53)64-67-61(9,10)62(11,12)68-64)56-46(38-34-30-26-22-18-14-2)42-48(70-56)40-36-32-28-24-20-16-4/h41-44H,13-40H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNKXAWHHLJVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C4=C(C=C(S4)B5OC(C(O5)(C)C)(C)C)C(=C3S2)C6=C(C=C(S6)CCCCCCCC)CCCCCCCC)C7=C(C=C(S7)CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H96B2O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857041
Record name 2,2'-[4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b']bisthiene-2,6-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1055.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221254-05-2
Record name 2,2'-[4,8-Bis(3,5-dioctylthiophen-2-yl)benzo[1,2-b:4,5-b']bisthiene-2,6-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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